N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]pyrimidine core
Properties
IUPAC Name |
N-butyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-6-15-12(18)11-13(19)16-10-8-9(2)5-7-17(10)14(11)20/h5,7-8,19H,3-4,6H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSDPJRUASPIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis may be employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Uniqueness
N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Biological Activity
N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.303 g/mol |
| CAS Number | 886895-92-7 |
The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes under controlled conditions to yield high purity products. Specific reagents and catalysts are employed to facilitate these transformations, ensuring efficient synthesis .
Antitumor Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives similar to N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine can inhibit various human tumor cell lines at subnanomolar concentrations through selective uptake mechanisms . The compound's structure allows it to target specific folate receptors (FR) and proton-coupled folate transporters (PCFT), enhancing its efficacy against cancer cells while minimizing effects on normal cells .
Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory properties. In vitro studies show that such compounds can inhibit key inflammatory mediators such as COX-2 and various cytokines. The structure–activity relationship (SAR) analyses suggest that modifications to the pyrimidine core can enhance anti-inflammatory activity . For example, some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
The biological activity of N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine is primarily attributed to its ability to inhibit critical enzymes involved in nucleotide synthesis and cellular proliferation. Notably, it has been shown to inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which plays a crucial role in de novo purine biosynthesis . This inhibition can lead to reduced proliferation of cancer cells and provide a mechanism for overcoming drug resistance associated with traditional chemotherapy.
Case Studies and Research Findings
- Antitumor Efficacy :
- Inflammation Models :
- Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
